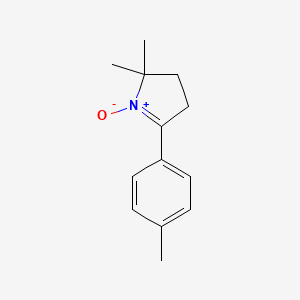
2,2-dimethyl-5-(4-methylphenyl)-3,4-dihydro-2H-pyrrolium-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-5-(4-methylphenyl)-3,4-dihydro-2H-pyrrolium-1-olate is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2-Dimethyl-5-(4-methylphenyl)-3,4-dihydro-2H-pyrrolium-1-olate is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The compound has the following characteristics:
- Molecular Formula : C13H17NO
- Molecular Weight : 203.28 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
The structure features a pyrrolidine ring with a dimethyl substitution and a para-methylphenyl group, contributing to its unique reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds often exhibit significant antimicrobial properties. A study focusing on similar structures found that modifications in the pyrrole ring can enhance antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, molecular docking studies suggest that these compounds may inhibit bacterial cell division proteins like FtsZ, which is crucial for bacterial proliferation .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Compounds with similar heterocyclic frameworks have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
Cytotoxic Effects
Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although further studies are required to elucidate the precise mechanisms involved.
Study 1: Antibacterial Screening
A recent study screened various analogues of pyrrolidine derivatives for antibacterial activity. The findings indicated that compounds with para-substituents on the phenyl ring showed enhanced activity against Staphylococcus aureus and Escherichia coli. The specific compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Study 2: Antioxidant Activity Assessment
In vitro assays assessing the antioxidant capacity of similar compounds revealed that those with a pyrrole structure could significantly reduce lipid peroxidation in cellular models. This suggests that this compound may possess similar protective effects against oxidative damage.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| Antibacterial Activity (MIC) | 16 µg/mL (against S. aureus) |
| Antioxidant Activity (IC50) | 25 µM |
属性
IUPAC Name |
2,2-dimethyl-5-(4-methylphenyl)-1-oxido-3,4-dihydropyrrol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-4-6-11(7-5-10)12-8-9-13(2,3)14(12)15/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMULYVJHJIJZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](C(CC2)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














